8-Methoxy-3,4-dimethyl-1H-isochromen-1-one
Overview
Description
8-Methoxy-3,4-dimethyl-1H-isochromen-1-one is a heterocyclic aromatic compound with the molecular formula C₁₂H₁₂O₃ and a molecular weight of 204.22 g/mol This compound is known for its unique structural features, which include a methoxy group and two methyl groups attached to an isochromenone core
Preparation Methods
The synthesis of 8-Methoxy-3,4-dimethyl-1H-isochromen-1-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from readily available precursors.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.
Industrial Production Methods:
Chemical Reactions Analysis
8-Methoxy-3,4-dimethyl-1H-isochromen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-Methoxy-3,4-dimethyl-1H-isochromen-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Methoxy-3,4-dimethyl-1H-isochromen-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
8-Methoxy-3,4-dimethyl-1H-isochromen-1-one can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
8-methoxy-3,4-dimethylisochromen-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-7-8(2)15-12(13)11-9(7)5-4-6-10(11)14-3/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZCFAWXHOERNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)C2=C1C=CC=C2OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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